Ethyl 4-formylbenzoate
Overview
Description
Ethyl 4-formylbenzoate is a chemical compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has been characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it has been synthesized by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. The compound has been characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies and single crystal X-ray diffraction techniques .
Chemical Reactions Analysis
This compound participates in various chemical reactions. For example, it has been used in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.18 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors. The compound has four rotatable bonds. Its exact mass and monoisotopic mass are 178.062994177 g/mol. The topological polar surface area is 43.4 Ų .
Scientific Research Applications
Synthesis of Crown Ethers
Ethyl 4-formylbenzoate has been used in the synthesis of 4′-formylbenzo-15-crown-5, -18-crown-6, and bis(4′-formylbenzo)-18-crown-6. These compounds were synthesized using the Smith modification of the Duff reaction, which involves formylation with hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid (Wada et al., 1980).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to this compound, has been utilized as an intermediate in the synthesis of various trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This synthesis often involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Environmental and Health Studies
this compound is related to parabens, a group of p-hydroxybenzoic acid esters used in cosmetics, personal care products, pharmaceuticals, and foodstuff. Studies have been conducted on the occurrence, metabolism, and environmental behavior of these compounds, including their presence in urine and blood samples, indicating their widespread use and potential health implications (Zhang et al., 2020).
Synthesis of Organic Compounds
this compound has been used as a starting material in the synthesis of various organic compounds, such as 4-(2,6,10-trimethyl-1,3,5,9-undecatetraenyl)benzoic acid, which is synthesized from this compound and linalool (Kryshtal et al., 1993).
Photochemical and Environmental Studies
Ethyl-4-aminobenzoate, a compound similar to this compound, has been studied for its environmental fate, particularly its occurrence in water and its transformation products under various conditions. This compound is used in sunscreens and anesthetic ointments (Li et al., 2017).
Safety and Hazards
The safety data sheet for Ethyl 4-formylbenzoate suggests that personal protective equipment/face protection should be worn when handling the compound. Adequate ventilation should be ensured to avoid inhalation. Contact with skin, eyes, and clothing should be avoided. Ingestion and dust formation should also be avoided .
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes responsible for purine and pyrimidine synthesis .
Mode of Action
It’s worth noting that many antimetabolites, which are structurally similar to ethyl 4-formylbenzoate, work by entering into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
Biochemical Pathways
Related compounds are known to inhibit enzymes responsible for the synthesis of purine and pyrimidine, which prevents the formation of dna and rna, which are responsible for the growth of normal and cancer cells .
Result of Action
Similar compounds are known to decrease the activity of vital biochemical processes in the cell by competing with structurally similar metabolites .
Properties
IUPAC Name |
ethyl 4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVHYPBRYOMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212042 | |
Record name | Ethyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-86-1 | |
Record name | Benzoic acid, 4-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6287-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6287-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12007 | |
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Record name | Ethyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-FORMYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Ethyl 4-formylbenzoate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it acts as a precursor in synthesizing 1,4-dihydropyridin-3,5-dicarbonitriles, hexahydroacridine-1,8-diones, decahydropyrimido[4,5-b]quinolines, and hexahydrobenzo[4,5]imidazo[2,1-b]quinazolines linked to N-aryl-benzoyloxyacetamide through Hantzsch reactions. [] Additionally, it plays a vital role in preparing novel Schiff's base derivatives of nitroimidazole nuclei, which exhibit potential antibacterial activity and inhibition against E. coli FabH. []
Q2: How is this compound used in the synthesis of shape memory polymers?
A2: this compound can be modified into a novel methacrylate monomer with an aldehyde group, 2-(methacryloyloxy)this compound (MEFB). [] When combined with a hyperbranched crosslinker (HPASi), MEFB forms (meth)acrylate systems (IEMSis) containing dynamic imine bonds suitable for 4D printing. These IEMSis exhibit excellent toughness and shape memory properties, attributed to the dynamic exchange of imine bonds, leading to permanent shape reconfiguration capabilities. []
Q3: Can this compound be used in the synthesis of biologically active compounds?
A3: Yes, this compound is a valuable building block for synthesizing heteroarotinoids, which have shown potential in treating skin disorders and various cancers. [, ] For example, it is used in a multistep synthesis of (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid, a heteroarotinoid with promising activity compared to the standard trans-retinoic acid. [] The synthesis involves a Wittig reaction with this compound as a key step. [, ]
Q4: Are there any spectroscopic data available for this compound?
A4: While the provided research papers don't delve into the detailed spectroscopic characterization of this compound itself, they highlight its successful use in multi-step syntheses. The structures of the resulting complex molecules are confirmed using various spectroscopic techniques, indirectly validating the structure and purity of the starting this compound. [, , , ]
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